molecular formula C16H14BrN3O B6017818 4-bromo-1,5-dimethyl-N-1-naphthyl-1H-pyrazole-3-carboxamide

4-bromo-1,5-dimethyl-N-1-naphthyl-1H-pyrazole-3-carboxamide

Cat. No. B6017818
M. Wt: 344.21 g/mol
InChI Key: QQUZJSTXFRKQDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-1,5-dimethyl-N-1-naphthyl-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrazole derivative that has been synthesized through various methods. In

Mechanism of Action

The mechanism of action of 4-bromo-1,5-dimethyl-N-1-naphthyl-1H-pyrazole-3-carboxamide is not fully understood. However, studies have suggested that it works by inhibiting the Akt/mTOR signaling pathway, which is known to play a crucial role in cancer cell growth and survival. It has also been found to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the Akt/mTOR signaling pathway. It has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-bromo-1,5-dimethyl-N-1-naphthyl-1H-pyrazole-3-carboxamide in lab experiments is its potent anti-cancer properties. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that it can be toxic to normal cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on 4-bromo-1,5-dimethyl-N-1-naphthyl-1H-pyrazole-3-carboxamide. One of the most promising directions is the development of novel anti-cancer therapies based on this compound. Studies have shown that it has potent anti-cancer properties and can induce apoptosis in cancer cells. Another direction is the investigation of the mechanism of action of this compound. Further studies are needed to fully understand how it works and how it can be optimized for use in cancer therapy. Finally, there is a need for more studies on the potential toxicity of this compound, as well as its pharmacokinetics and pharmacodynamics.

Synthesis Methods

The synthesis of 4-bromo-1,5-dimethyl-N-1-naphthyl-1H-pyrazole-3-carboxamide has been achieved through various methods. One of the most commonly used methods involves the reaction of 1-bromo-4-chlorobutane with 1-naphthylhydrazine to obtain 1-bromo-4-(1-naphthyl)butane-2,3-dione. This intermediate is then treated with 3-amino-5-methylpyrazole to obtain the desired compound.

Scientific Research Applications

4-bromo-1,5-dimethyl-N-1-naphthyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can induce apoptosis in cancer cells. It has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer.

properties

IUPAC Name

4-bromo-1,5-dimethyl-N-naphthalen-1-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O/c1-10-14(17)15(19-20(10)2)16(21)18-13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQUZJSTXFRKQDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C(=O)NC2=CC=CC3=CC=CC=C32)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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